molecular formula C13H18N2 B030167 3-Benzyl-3,8-diazabicyclo[3.2.1]octane CAS No. 67571-90-8

3-Benzyl-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B030167
CAS No.: 67571-90-8
M. Wt: 202.3 g/mol
InChI Key: QXMPIEOTDBYZDL-UHFFFAOYSA-N
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Description

3-Benzyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic compound with the molecular formula C13H18N2.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-3,8-diazabicyclo[3.2.1]octane is unique due to its benzyl group, which imparts distinct chemical and biological properties compared to other diazabicyclo[3.2.1]octane derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-benzyl-3,8-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMPIEOTDBYZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497951
Record name 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67571-90-8
Record name 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyl-3,8-diazabicyclo[3.2.1]octane
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Synthesis routes and methods I

Procedure details

A solution of 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione LXVI (0.00108 mol, 250 mg) in dry ether (2 mL) was added to a stirred suspension of LiAlH4 (122 mg, 0.00315 mol) in dry ether (8 mL) at 0° C. under nitrogen atmosphere. The reaction bath was allowed to return at room temperature and stirring was continued for 30 h. After completion of the reaction (checked by TLC), the reaction mixture was quenched with chilled water and then stirred for 1 h. The reaction mixture was diluted with ether (20 mL) and the organic layer was washed with water, dried over Na2SO4, concentrated under reduced pressure. The crude residue was purified by column chromatography (silica gel, 60-120 mesh; EA-Hexane, 1:1) to afford the product LXVII in 52% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Was prepared in the same manner as 8-methyl-3,8-diazabicyclo[3.2.1]octane, from benzylamine instead of methylamine.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of 3-benzyl-2,4-dioxo-8-methyl-3,8-diazabicyclo (3.2.1)octane (2.05 g, 8.91 mmoles) in dry ether (100 mL) was treated gradually with lithium aluminum hydride (1.52 g, 4 mmoles), heated under reflux for one hour, and hydrolyzed successively with 50 mL of water-saturated ether and then 10 mL of water. This mixture was filtered on a celite pad. The filtrate was dried over magnesium sulfate and then evaporated to give the crude titled product which was used without any purification for further uses.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a stirred suspension of LiAlH4 (1.37 g, 36.1 mmol) in dry Et2O (23 mL) was added a solution of 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (2.74 g, 11.9 mmol) in dry Et2O (27.5 mL) dropwise at 0° C. Then the mixture was refluxed for 46 h. After cooling down, the mixture was quenched with H2O (1.4 mL), 15% aq. NaOH (1.4 mL) and H2O (4.1 mL) successively, filtered through celite. The filtrate was concentrated in vacuo to provide a product (2.3 g, 96%) as a yellow oil. This product was used for the next reaction without purification.
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step Two
Name
Quantity
27.5 mL
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
3-Benzyl-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 3
Reactant of Route 3
3-Benzyl-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 4
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3-Benzyl-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 5
3-Benzyl-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 6
3-Benzyl-3,8-diazabicyclo[3.2.1]octane

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